

discovery and history of Hexyl methanesulfonate

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Compound of Interest

Compound Name: Hexyl methanesulfonate

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Hexyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl methanesulfonate (HMS), a member of the alkyl methanesulfonate ester family, is a chemical compound with increasing relevance in pharmaceutical research and development. While a detailed historical account of its initial discovery is not extensively documented, its synthesis and properties are well-characterized. Primarily known as a potential genotoxic impurity in pharmaceutical products, particularly in active pharmaceutical ingredients (APIs) that use methanesulfonic acid as a counterion, understanding its formation, detection, and chemical characteristics is of paramount importance. This technical guide provides a comprehensive overview of **Hexyl methanesulfonate**, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significance in the context of drug safety and quality control.

Chemical and Physical Properties

Hexyl methanesulfonate is the hexyl ester of methanesulfonic acid. Its chemical structure and properties are summarized below.

Property	Value	Reference
Molecular Formula	C7H16O3S	[1][2]
Molecular Weight	180.27 g/mol	[1][2][3]
CAS Number	16156-50-6	[1][2][3][4]
IUPAC Name	hexyl methanesulfonate	[1]
Synonyms	Hexyl mesylate, Methanesulfonic acid, hexyl ester	[1][2][4]
Appearance	Liquid	[5]
Boiling Point	90°C / 2 mmHg	[4][5]
Density	1.06 g/cm ³	[5]
Refractive Index	1.43	[5]
Solubility	Chloroform (Sparingly), Ethyl Acetate	[4]
Storage Temperature	Room Temperature, sealed in dry conditions	[2][3][4]

Synthesis of Hexyl Methanesulfonate

The synthesis of **Hexyl methanesulfonate** is typically achieved through the esterification of hexanol with methanesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the formation of sulfonate esters.

Experimental Protocol: Synthesis of Hexyl Methanesulfonate[4]

Materials:

- Hexanol (1 equivalent)
- Triethylamine (1.6 equivalents)

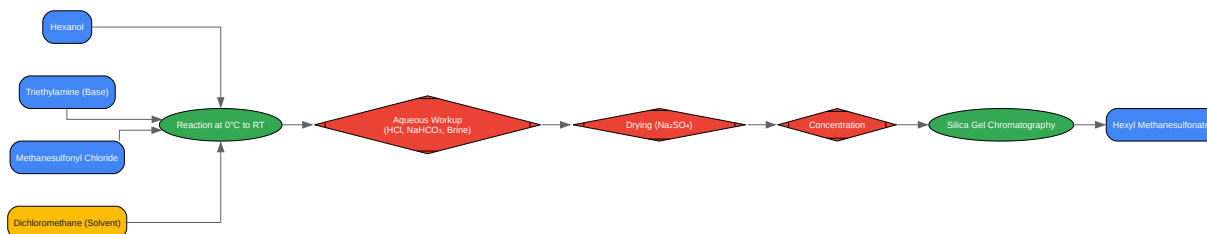
- Methanesulfonyl chloride (1.12 equivalents)
- Dichloromethane (solvent)
- 1 M Hydrochloric acid solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate (eluent)
- Petroleum ether (eluent)

Procedure:

- Dissolve hexanol (1 eq.) and triethylamine (1.6 eq.) in dichloromethane in a reaction flask.
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add methanesulfonyl chloride (1.12 eq.) dropwise to the stirred reaction mixture.
- Continue stirring the reaction mixture at 0°C for 30 minutes.
- Remove the ice bath and allow the reaction to warm to room temperature.
- Continue stirring the reaction mixture overnight.
- After the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M hydrochloric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the crude product by silica gel column chromatography using an eluent mixture of ethyl acetate and petroleum ether (1:2 ratio) to obtain pure **hexyl methanesulfonate**.

Synthesis Workflow



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Caption: Synthesis workflow for **Hexyl methanesulfonate**.

Biological Activity and Significance

Alkyl methanesulfonates, as a class of compounds, are known for their potential as alkylating agents.^{[6][7]} This reactivity is the basis for their mutagenic and carcinogenic properties.^{[7][8]} While much of the early research focused on smaller alkyl esters like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), the principles of their biological activity are relevant to **Hexyl methanesulfonate**.

The primary significance of **Hexyl methanesulfonate** in the pharmaceutical industry is its classification as a potential genotoxic impurity (PGI). PGIs are compounds that have the potential to damage DNA and are therefore strictly regulated in drug products. The formation of **Hexyl methanesulfonate** can occur as a byproduct in drug manufacturing processes where methanesulfonic acid is used as a salt-forming agent and hexanol is present as a solvent or reactant.

Due to these safety concerns, sensitive analytical methods, such as gas chromatography (GC), have been developed to detect and quantify trace levels of **Hexyl methanesulfonate** in active pharmaceutical ingredients.

Conclusion

Hexyl methanesulfonate, while not having a prominently documented history of discovery, is a well-characterized chemical compound. Its synthesis is straightforward, and its properties are known. The primary focus of current research and regulatory interest lies in its role as a potential genotoxic impurity in pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of its formation, reactivity, and analytical detection is crucial for ensuring the safety and quality of pharmaceutical products. Further research into the specific biological activities and long-term effects of **Hexyl methanesulfonate** will continue to be an important area of study.

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